4-Dibenzofurancarboxaldehyde
Overview
Description
4-Dibenzofurancarboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as z-selective olefination .
Pharmacokinetics
The compound has a molecular weight of 196.201, a density of 1.3±0.1 g/cm3, and a boiling point of 360.5±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It has been suggested that the compound may have high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy .
Action Environment
Given its physical properties, such as its boiling point and density , it can be inferred that temperature and pressure may play a role in its stability and efficacy.
Properties
IUPAC Name |
dibenzofuran-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYTWBPRZFRASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242400 | |
Record name | 4-Dibenzofurancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96706-46-6 | |
Record name | 4-Dibenzofurancarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096706466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dibenzofurancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzofuran-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Dibenzofurancarboxaldehyde influence its reactivity in the Morita–Baylis–Hillman (MBH) reaction?
A1: Research suggests that the position of the carboxaldehyde group on the dibenzofuran scaffold significantly impacts its reactivity in the MBH reaction. Specifically, this compound (2) exhibits higher reactivity than its isomer, Dibenzofuran-2-carbaldehyde (1), when reacting with various activated olefins in the presence of DABCO as a catalyst []. This difference in reactivity is attributed to the greater stability of the zwitterionic intermediate formed from this compound (2) compared to that from its isomer []. Computational studies support this observation, revealing that the energy profile of the reaction pathway for this compound (2) is more favorable than that of Dibenzofuran-2-carbaldehyde (1) []. This highlights the importance of the carboxaldehyde group's position on the dibenzofuran ring system for its reactivity in the MBH reaction.
Q2: What are the key structural features of this compound?
A2: this compound (C13H8O2) possesses a molecular weight (Mr) of 196.21 g/mol []. Its crystal structure is characterized as monoclinic, belonging to the P2(1)/n space group []. The molecule comprises three rings: two benzenoid rings and one furan ring. Interestingly, while two of these rings maintain planarity, the benzenoid ring directly attached to the carbonyl group deviates slightly from planarity []. The dihedral angle between the two benzenoid rings measures 1.4(1) degrees []. In the crystal lattice, pairs of this compound molecules are arranged through inversion centers []. Additionally, the carbonyl and furan oxygen atoms exhibit close proximity to ring hydrogen atoms, with distances slightly shorter than the sum of their respective van der Waals radii, suggesting potential weak interactions [].
Q3: What analytical techniques are commonly employed to study this compound?
A3: Various analytical techniques are used to characterize and study this compound. X-ray diffraction analysis was used to determine the crystal structure, revealing key bond lengths, angles, and spatial arrangements within the molecule []. Mass spectrometry (MS) proved valuable in identifying and characterizing reaction intermediates involved in the Morita–Baylis–Hillman reaction, offering insights into the reaction mechanism []. Computational chemistry methods, specifically density functional theory (DFT) calculations at the mPW1K/6-31 + G(d,p) level, were employed to model the MBH reaction, providing theoretical support for experimental observations and aiding in the understanding of reactivity differences between isomers []. These analytical approaches, both experimental and theoretical, contribute to a comprehensive understanding of the structure, reactivity, and behavior of this compound.
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